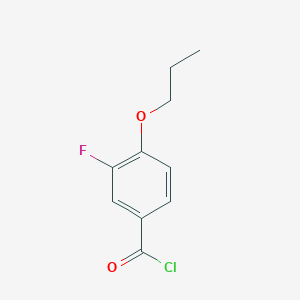

3-Fluoro-4-n-propoxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-7(10(11)13)6-8(9)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGGHDYQQVTUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Value of Fluorine in Modern Molecular Engineering

The incorporation of fluorine into aromatic systems, a practice known as aryl fluorination, is a widely employed strategy in the development of advanced molecules, particularly in pharmaceuticals. researchgate.net The introduction of fluorine can significantly alter a molecule's physicochemical and biological properties. researchgate.net Due to its small size and high electronegativity, fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netacs.org For instance, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate. acs.org Furthermore, the strong carbon-fluorine bond contributes to the thermal and chemical stability of the molecule. acs.org The strategic placement of fluorine can also influence the acidity and basicity of nearby functional groups and alter the molecule's conformation, which can be crucial for optimizing interactions with protein targets. researchgate.netnih.gov

Benzoyl Chlorides: Reactive Pillars of Synthesis

Benzoyl chlorides are a fundamental class of reagents in organic chemistry, prized for their utility as versatile electrophilic intermediates. wikipedia.org As a type of acyl chloride, they are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom, rendering the carbonyl carbon highly susceptible to nucleophilic attack. wikipedia.orggoogle.com This heightened reactivity makes them excellent acylating agents.

They readily participate in a variety of crucial chemical transformations. For example, in Friedel-Crafts acylation, benzoyl chlorides react with aromatic compounds to form benzophenones and related derivatives. wikipedia.org They also react smoothly with alcohols to yield esters and with amines to produce amides, both of which are fundamental linkages in a vast array of organic molecules, including many pharmaceuticals and polymers. wikipedia.org The general utility of benzoyl chlorides stems from their ability to be generated from the corresponding benzoic acids using standard chlorinating agents like thionyl chloride or oxalyl chloride. wikipedia.org

An Overview of 3 Fluoro 4 N Propoxybenzoyl Chloride in the Research Landscape

Precursor Synthesis and Functionalization Strategies

Synthesis of 3-Fluoro-4-n-propoxybenzoic Acid

The synthesis of 3-fluoro-4-n-propoxybenzoic acid typically begins with a pre-functionalized aromatic ring, upon which the final groups are elaborated. A common and effective strategy involves starting with a phenolic compound, which allows for subsequent etherification. A plausible and frequently utilized starting material is 3-fluoro-4-hydroxybenzoic acid. prepchem.comguidechem.com

The introduction of a fluorine atom at a specific position on an aromatic ring is a key challenge in fluorination chemistry. For the synthesis of compounds like 3-fluoro-4-hydroxybenzoic acid, achieving regioselective fluorination ortho to a hydroxyl or carboxyl group is paramount. Modern synthetic methods often employ electrophilic fluorinating agents for direct C-H fluorination.

One of the most effective reagents for this purpose is N-Fluorobenzenesulfonimide (NFSI). researchgate.net This reagent is a stable, crystalline solid that serves as a source of electrophilic fluorine ("F+"). researchgate.net The reaction often proceeds via a directed C-H bond activation mechanism, where a directing group on the substrate guides the fluorinating agent to an adjacent ortho position. researchgate.net For instance, a hydroxyl or a related functional group on the aromatic ring can coordinate to a metal catalyst, which then directs the NFSI to the C-H bond at the ortho position, leading to a highly selective C-F bond formation. researchgate.net

Once a suitable phenolic precursor, such as 3-fluoro-4-hydroxybenzoic acid, is obtained, the next step is the introduction of the n-propoxy group via etherification. Two powerful and widely used methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classic method remains one of the most versatile and straightforward ways to synthesize ethers. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org The process involves two main steps:

Deprotonation : The phenolic hydroxyl group is deprotonated using a strong base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.comlibretexts.org The use of NaH is particularly effective as it forms hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture, driving the reaction forward. youtube.com

Nucleophilic Attack : The resulting phenoxide anion then acts as a nucleophile, attacking a primary alkyl halide, in this case, an n-propyl halide such as n-propyl bromide or iodide. youtube.com The reaction works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to facilitate the SN2 reaction. masterorganicchemistry.com

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers from alcohols under mild, dehydrative conditions. organic-chemistry.orgnih.gov It is particularly useful for synthesizing ethers from primary and secondary alcohols with a clean inversion of stereochemistry at the alcohol carbon, a feature that is a key advantage in natural product synthesis. organic-chemistry.orgnih.gov

In the context of synthesizing 3-fluoro-4-n-propoxybenzoic acid, the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid acts as the acidic pronucleophile. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The mechanism involves the phosphine and azodicarboxylate activating the alcohol (n-propanol) to make its hydroxyl group a good leaving group. organic-chemistry.org The phenoxide, formed in situ, then displaces the activated hydroxyl group to form the desired ether.

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

|---|---|---|

| Reagents | Phenol, Strong Base (e.g., NaH, K₂CO₃), Primary Alkyl Halide (e.g., n-propyl bromide) | Phenol, Alcohol (n-propanol), Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD) |

| Mechanism | SN2: Phenoxide attacks alkyl halide. masterorganicchemistry.com | Redox-Condensation: Activation of alcohol followed by nucleophilic attack by phenol. organic-chemistry.org |

| Conditions | Often requires elevated temperatures; strong base needed. | Generally mild, room temperature conditions. nih.gov |

| Advantages | Uses common, inexpensive reagents; straightforward procedure. | Mild conditions; high functional group tolerance; stereochemical inversion at the alcohol center. organic-chemistry.orgnih.gov |

| Disadvantages | Requires a strong base; limited to primary alkyl halides to avoid elimination. masterorganicchemistry.com | Reagents are more expensive; produces stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification. |

Conversion of Carboxylic Acid to Acyl Chloride

The final step in the synthetic sequence is the conversion of the carboxylic acid functional group of 3-fluoro-4-n-propoxybenzoic acid into the more reactive acyl chloride. This transformation is crucial for subsequent reactions, such as amide or ester formation. Thionyl chloride and oxalyl chloride are the two most common and effective reagents for this purpose. commonorganicchemistry.comchemguide.co.uk

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture, driving the equilibrium towards the product. chemguide.co.ukmasterorganicchemistry.com

The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride, displacing a chloride ion. libretexts.org This forms a highly reactive protonated chlorosulfite intermediate. A chloride ion, which can be the one displaced in the first step or from another molecule of thionyl chloride, then attacks the carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com The intermediate collapses, leading to the formation of the acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.comyoutube.com The reaction is often carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.comresearchgate.net

Oxalyl chloride ((COCl)₂) is another excellent reagent for preparing acyl chlorides, often favored for its milder reaction conditions and the clean nature of its byproducts. researchgate.net Like thionyl chloride, it produces only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup procedure. pearson.com

The reaction is typically performed at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Crucially, the reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netyoutube.com The mechanism with DMF catalysis involves the initial formation of a Vilsmeier reagent, an imidoyl chloride derivative, from the reaction between oxalyl chloride and DMF. researchgate.netyoutube.com This Vilsmeier reagent is the true active chlorinating agent. The carboxylic acid reacts with the Vilsmeier reagent to form a reactive intermediate, which then collapses upon attack by chloride to yield the acyl chloride, regenerating the DMF catalyst in the process. youtube.com This catalytic cycle makes the process highly efficient even with substoichiometric amounts of DMF.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Conditions | Often requires heating/reflux, can be run neat or in a solvent. commonorganicchemistry.comresearchgate.net | Mild, often room temperature or below; requires an inert solvent (e.g., DCM). commonorganicchemistry.com |

| Catalyst | Generally not required, though pyridine (B92270) is sometimes added. rsc.org | Catalytic N,N-dimethylformamide (DMF) is typically used. researchgate.netyoutube.com |

| Byproducts | SO₂(g), HCl(g). chemguide.co.uk | CO(g), CO₂(g), HCl(g). pearson.com |

| Advantages | Inexpensive; volatile byproducts simplify purification. rsc.org | Milder and more selective reagent; volatile byproducts simplify purification; suitable for sensitive substrates. researchgate.net |

| Disadvantages | Harsher conditions (heat) may not be suitable for sensitive molecules; SOCl₂ is highly corrosive and toxic. | More expensive than thionyl chloride. researchgate.net |

Phosphoryl Chloride and Other Halogenating Agents

The conversion of a carboxylic acid to an acyl chloride is typically accomplished using one of several common halogenating agents. chemguide.co.uk While thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are widely used, phosphorus-based reagents are also effective. commonorganicchemistry.comacechemistry.co.uk

Phosphoryl Chloride (POCl₃): Also known as phosphorus oxychloride, this reagent can convert carboxylic acids to acyl chlorides. wikipedia.org The reaction mechanism is proposed to involve the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640) as a reactive intermediate. uni-stuttgart.de This intermediate is a potent acylating agent that subsequently reacts to form the final acyl chloride. uni-stuttgart.de The use of phosphoryl chloride is sometimes catalyzed by agents like dimethylformamide (DMF). google.comstackexchange.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily, often at room temperature, with carboxylic acids. chemguide.co.uklibretexts.org The reaction produces the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. youtube.comchemeurope.com The acyl chloride is then typically isolated from the mixture by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): A liquid reagent, PCl₃ reacts less dramatically than PCl₅ because no HCl gas is evolved. chemguide.co.uk The reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, producing three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a byproduct. libretexts.orgresearchgate.net

Thionyl Chloride (SOCl₂): This is one of the most common reagents for this transformation. acs.org Its popularity stems from the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukchemeurope.com This simplifies purification, as the gaseous byproducts can be easily removed from the reaction vessel, driving the reaction to completion. chemeurope.com

The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Table 1: Comparison of Common Halogenating Agents for Acyl Chloride Synthesis This table is interactive. Users can sort columns to compare reagents.

| Reagent | Formula | Physical State | Byproducts | Key Advantages | Key Disadvantages |

| Phosphoryl Chloride | POCl₃ | Liquid | Phosphoric Acid derivatives | Effective for certain substrates | Byproducts can complicate purification uni-stuttgart.de |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Highly reactive, often works at room temp chemguide.co.ukyoutube.com | Solid handling required, corrosive HCl gas produced chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ | Good atom economy with 3:1 stoichiometry researchgate.net | Byproduct (H₃PO₃) is a solid acid requiring separation chemguide.co.uk |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous byproducts simplify purification chemguide.co.ukchemeurope.com | Reagent and byproducts are toxic and corrosive chemeurope.com |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO₂, CO, HCl | Milder than SOCl₂, byproducts are all gaseous wikipedia.org | More expensive than thionyl chloride wikipedia.org |

Catalyst Systems and Additives in Acyl Chloride Formation

To improve the rate and efficiency of acyl chloride synthesis, various catalysts and additives are employed. These substances typically work by activating either the carboxylic acid or the halogenating agent.

A widely used catalyst, particularly for reactions with thionyl chloride and oxalyl chloride, is N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org The catalytic cycle involves the reaction of DMF with the halogenating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, which is a highly reactive iminium salt. stackexchange.comwikipedia.org This reagent then reacts with the carboxylic acid to form a mixed imino-anhydride. This intermediate is highly susceptible to nucleophilic attack by the chloride ion released in the first step, which leads to the formation of the acyl chloride and the regeneration of the DMF catalyst. wikipedia.org

Other bases, such as pyridine, can also be used to catalyze these reactions. wikipedia.org The mechanism is similar, involving the formation of a quaternary acylammonium salt, which is more reactive towards nucleophilic attack than the original acyl chloride. wikipedia.org In some industrial processes, catalyst adducts are formed from the reaction of phosgene (B1210022) or thionyl chloride with N,N-disubstituted formamides and used to facilitate the conversion. google.comgoogle.com

Advanced Synthetic Approaches for Enhanced Efficiency and Sustainability

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the application of green chemistry principles to established reactions like the synthesis of aryl acyl chlorides.

Green Chemistry Principles Applied to Aryl Acyl Chloride Synthesis

The application of green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. humanjournals.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. ias.ac.in This has spurred research into solvent-free reaction conditions. For some acylations, reactions can be run "neat" or under solvent-free conditions, which simplifies work-up, reduces waste, and can lower costs. humanjournals.comgoogle.com

Where a solvent is necessary, greener alternatives are sought.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to VOCs. They can act as both the solvent and, in some cases, the catalyst for chemical reactions. nih.gov For instance, certain ionic liquids have been shown to catalyze Friedel-Crafts acylation, a related reaction involving acylating agents. nih.gov

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™, are being explored. Cyrene™ has been successfully used as a bio-alternative solvent for the synthesis of amides from acid chlorides, demonstrating its potential in related green chemical processes. rsc.org

Aqueous Media: While acyl chlorides are highly reactive with water, some related reactions, like N-acetylation, have been successfully developed in aqueous buffer systems, challenging the traditional reliance on anhydrous conditions for all acylation-related chemistry. tandfonline.com

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the desired product. studyrocket.co.uk A higher atom economy signifies a more sustainable process with less waste. studyrocket.co.uk

In acyl chloride synthesis, the choice of halogenating agent significantly impacts atom economy.

Thionyl Chloride (SOCl₂): The reaction RCOOH + SOCl₂ → RCOCl + SO₂ + HCl has a relatively poor atom economy, as the atoms in the SO₂ and HCl byproducts are not part of the final product. However, the gaseous nature of these byproducts facilitates their removal, which is an advantage for purification. chemeurope.com

Phosphorus Trichloride (PCl₃): The reaction 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃ is more atom-efficient with respect to the halogen. researchgate.net Research has shown that methods can be designed where nearly all three chlorine atoms of PCl₃ are utilized in the chlorination of benzoic acids. The main byproduct, phosphonic acid, is non-toxic and can be easily removed by filtration, representing a significant advantage in waste minimization. researchgate.net

Waste minimization also involves considering the lifecycle of byproducts. While gaseous byproducts from SOCl₂ are easily removed, they are toxic and must be scrubbed, whereas the solid, non-toxic phosphonic acid from PCl₃ can be easier to handle and dispose of responsibly. chemeurope.comresearchgate.net

Table 2: Illustrative Atom Economy in Acyl Chloride Synthesis This table provides a conceptual comparison and is interactive.

| Halogenating Agent | Stoichiometric Reaction Example | Desired Product | Byproducts | Atom Economy Consideration |

| Thionyl Chloride | CH₃COOH + SOCl₂ | CH₃COCl | SO₂, HCl | Lower atom economy; atoms from SO₂ and HCl are waste. chemeurope.com |

| Phosphorus Trichloride | 3 CH₃COOH + PCl₃ | 3 CH₃COCl | H₃PO₃ | Higher atom economy; all Cl atoms can be utilized. researchgate.net |

Employing catalysts is a cornerstone of green chemistry, as it can increase reaction rates and reduce the amount of reagents needed, thereby minimizing waste. rsc.org As discussed previously, the use of catalytic DMF in conjunction with thionyl chloride or oxalyl chloride allows the reaction to proceed efficiently without needing stoichiometric amounts of the activating agent. wikipedia.org

Continuous Flow Chemistry for Scalable Synthesis of Fluorinated Acyl Chlorides

The scalable synthesis of fluorinated acyl chlorides, such as this compound, is increasingly leveraging the advantages of continuous flow chemistry. This technology offers enhanced safety, improved reaction control, and greater efficiency compared to traditional batch processes, which is particularly crucial when handling reactive intermediates like acyl chlorides.

A common strategy for the continuous flow synthesis of acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent. For instance, a well-established method is the reaction of a carboxylic acid with thionyl chloride (SOCl₂). In a flow setup, the carboxylic acid solution and thionyl chloride can be pumped from separate streams to a T-mixer, where they combine before entering a heated reactor coil. The residence time in the reactor is precisely controlled to ensure complete conversion to the acyl chloride. The resulting product stream can then be subjected to in-line purification, such as distillation or solvent stripping, to isolate the desired acyl chloride.

An analogous process has been described for the continuous-flow synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichloro-5-fluorobenzoic acid using bis(trichloromethyl)carbonate (BTC) as a phosgene substitute. prepchem.comgoogle.com This process demonstrates high efficiency and can be adapted for other fluorinated benzoyl chlorides. prepchem.comgoogle.com The reaction conditions, such as temperature and residence time, are optimized to maximize yield and purity. For example, in the synthesis of a similar acyl chloride, a high conversion rate was achieved at 110°C with a residence time of 1.62 minutes. google.com

The table below illustrates typical parameters that can be optimized in a continuous flow synthesis of a fluorinated acyl chloride.

| Parameter | Range | Purpose |

| Temperature | 50 - 150 °C | To increase reaction rate and ensure complete conversion. |

| Residence Time | 1 - 10 minutes | To allow sufficient time for the reaction to go to completion. |

| Stoichiometry | 1.1 - 1.5 equivalents of chlorinating agent | To ensure full conversion of the carboxylic acid. |

| Solvent | Toluene, Dichloromethane, or neat | To dissolve reactants and facilitate mixing. |

This table presents a generalized set of parameters for the continuous flow synthesis of fluorinated acyl chlorides, based on analogous reactions.

The in-flow generation of reactive and toxic reagents like thionyl fluoride (B91410) (SOF₂) from safer precursors like thionyl chloride (SOCl₂) and potassium fluoride (KF) has also been developed. google.com This approach minimizes handling risks and allows for the rapid and efficient synthesis of acyl fluorides, which can be precursors to acyl chlorides or used directly in subsequent reactions. google.com

Chemo-, Regio-, and Stereoselectivity Considerations in Multistep Syntheses

The synthesis of a polysubstituted aromatic compound like this compound from simpler precursors requires careful control over chemo-, regio-, and stereoselectivity at each synthetic step.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, a key chemoselective step is the conversion of the carboxylic acid to the acyl chloride without affecting the fluoro or propoxy groups. Reagents like thionyl chloride or oxalyl chloride are highly chemoselective for this transformation under mild conditions. In more complex molecules with multiple reactive sites, the choice of reagent and reaction conditions is critical to avoid unwanted side reactions. For example, in the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, the greater reactivity of the aroyl chloride over the sulfonyl chloride allows for chemoselective amidation. nih.gov

Regioselectivity is crucial when introducing substituents onto the aromatic ring. The synthesis of the precursor, 3-fluoro-4-n-propoxybenzoic acid, highlights this challenge. A plausible synthetic route involves the propoxylation of 3-fluoro-4-hydroxybenzoic acid. The starting material, 3-fluoro-4-hydroxybenzoic acid, can be synthesized from 3-fluoro-4-methoxybenzoic acid via demethylation. The initial fluorination and methoxylation steps to form 3-fluoro-4-methoxybenzoic acid must be regioselective to yield the desired substitution pattern. The directing effects of the existing substituents on the benzene ring guide the position of incoming electrophiles or nucleophiles. For instance, in the synthesis of 3-chloro-4-fluorobenzoyl chloride, the chlorination of 4-fluorobenzoyl chloride proceeds with high regioselectivity to the 3-position due to the directing effects of the acyl chloride and fluoro groups. vulcanchem.comchemicalbook.com

The following table outlines the directing effects of common substituents relevant to the synthesis of fluorinated benzoyl chlorides:

| Substituent | Directing Effect | Activating/Deactivating |

| -F | Ortho, Para | Deactivating |

| -OR (Alkoxy) | Ortho, Para | Activating |

| -COOH | Meta | Deactivating |

| -COCl | Meta | Deactivating |

This table provides a general overview of substituent directing effects in electrophilic aromatic substitution.

Stereoselectivity , while not directly applicable to the achiral final product this compound, becomes a critical consideration when chiral centers are present in the starting materials or are introduced during the synthesis of more complex analogues. For instance, in the synthesis of chiral derivatives of proline, stereoselective reactions are employed to control the configuration of stereocenters, which can significantly impact the biological activity of the final molecule. Similarly, in the bromochlorination of alkenes, the use of a Lewis base catalyst can lead to high diastereoselectivity, favoring the formation of one diastereomer over others.

Influence of Substituents on Reaction Pathways and Selectivity

Steric and Electronic Contributions of the n-Propoxy Group

The chemical profile of this compound is significantly modulated by the electronic and steric nature of its substituents. The fluorine atom at the 3-position and the n-propoxy group at the 4-position on the benzoyl chloride backbone create a distinct reactivity pattern.

Electronic Effects:

The n-propoxy group (–OCH₂CH₂CH₃) primarily exerts a positive mesomeric effect (+M) and a negative inductive effect (-I). The oxygen atom, being highly electronegative, withdraws electron density from the adjacent carbon atom of the aromatic ring through the sigma bond (inductive effect). However, this is overshadowed by the much stronger resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring. This donation of electron density increases the electron richness of the aromatic ring, particularly at the ortho and para positions.

In the context of this compound, the n-propoxy group is para to the acyl chloride functionality. Its electron-donating nature via resonance partially deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoyl chloride. This is because the increased electron density on the ring is relayed to the carbonyl group, making it a less potent electrophile.

Steric Effects:

The n-propoxy group, while not exceptionally bulky, does introduce a degree of steric hindrance around the reaction center. This steric bulk can influence the approach of nucleophiles to the carbonyl carbon. For reactions sensitive to steric crowding, such as those involving bulky nucleophiles or catalysts, the n-propoxy group can retard the reaction rate compared to a smaller methoxy (B1213986) or hydroxy group. The flexible n-propyl chain can adopt various conformations, which can further influence the steric environment around the acyl chloride.

A comparative analysis of the electronic and steric effects of different para-substituents on benzoyl chloride is presented in the table below.

| Substituent | Electronic Effect | Steric Effect | Expected Impact on Reactivity towards Nucleophiles |

| -H | Neutral | Minimal | Baseline reactivity |

| -CH₃ | Weakly electron-donating (+I) | Small | Slightly decreased reactivity |

| -OCH₃ | Strongly electron-donating (+M > -I) | Moderate | Decreased reactivity |

| -O(CH₂)₂CH₃ | Strongly electron-donating (+M > -I) | Moderate to significant | Decreased reactivity, potential for steric hindrance |

| -NO₂ | Strongly electron-withdrawing (-M, -I) | Moderate | Increased reactivity |

Reaction Kinetics and Thermodynamic Analysis of Derivatization Reactions

The derivatization of this compound, typically through nucleophilic acyl substitution, is governed by both kinetic and thermodynamic factors. Common derivatization reactions include esterification (reaction with alcohols), amidation (reaction with amines), and Friedel-Crafts acylation (reaction with arenes).

Reaction Kinetics:

The rate of derivatization reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. The electronic effects of the fluoro and n-propoxy groups play a crucial role. The electron-withdrawing fluorine atom tends to increase the rate of nucleophilic attack, while the electron-donating n-propoxy group tends to decrease it. The net effect on the reaction rate will depend on the specific reaction conditions and the nucleophile.

For instance, in reactions with strong nucleophiles, the electronic effects might be less discriminating. However, with weaker nucleophiles, the activation of the carbonyl group by the fluorine atom could be a determining factor for the reaction to proceed at a reasonable rate.

A hypothetical kinetic dataset for the reaction of various substituted benzoyl chlorides with a generic nucleophile is presented below to illustrate these effects.

| Benzoyl Chloride Derivative | Relative Rate Constant (k_rel) |

| 4-Nitrobenzoyl chloride | 100 |

| Benzoyl chloride | 1 |

| 4-Methoxybenzoyl chloride | 0.1 |

| This compound | (Estimated) 0.5 - 2 |

This is a hypothetical representation. The actual relative rate for this compound would depend on the specific reaction and would need to be determined experimentally. The estimate reflects the competing electronic effects.

Thermodynamic Analysis:

The thermodynamics of derivatization reactions are primarily dictated by the relative stability of the reactants and products. The formation of a stable amide or ester bond from a highly reactive acyl chloride is generally a thermodynamically favorable process, with a negative change in Gibbs free energy (ΔG).

Investigation of Potential Side Reactions and Byproduct Formation

In addition to the desired derivatization, this compound can participate in side reactions, leading to the formation of byproducts. The nature and extent of these side reactions depend heavily on the reaction conditions and the substrates involved.

Hydrolysis:

Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding carboxylic acid (3-Fluoro-4-n-propoxybenzoic acid) and hydrochloric acid. This is a common side reaction if the reaction is not carried out under strictly anhydrous conditions.

Friedel-Crafts Acylation Side Reactions:

In Friedel-Crafts acylation reactions, which are typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), several side reactions can occur.

Dealkylation: The n-propoxy group, being an ether linkage, can be susceptible to cleavage under the harsh conditions of a Friedel-Crafts reaction. This would lead to the formation of 4-hydroxy or 4-chloro derivatives as byproducts.

Rearrangement: While the acylium ion itself is generally stable and does not rearrange, the n-propoxy group could potentially undergo rearrangement under certain conditions, although this is less common.

Polysubstitution: If the aromatic substrate is highly activated, there is a possibility of polysubstitution, where more than one acyl group is added to the ring. However, the deactivating effect of the first acyl group usually prevents this.

Ring Deactivation/Complexation: The oxygen atom of the n-propoxy group can coordinate with the Lewis acid catalyst. This complexation can deactivate the ring towards the desired acylation and may require the use of excess catalyst.

A summary of potential byproducts in a typical Friedel-Crafts acylation reaction is provided in the table below.

| Reaction Type | Desired Product | Potential Byproduct(s) |

| Friedel-Crafts Acylation of Benzene | 3-Fluoro-4-n-propoxybenzophenone | 3-Fluoro-4-hydroxybenzophenone, 3-Fluoro-4-chlorobenzophenone, Isomeric acylation products |

| Esterification with Ethanol (B145695) | Ethyl 3-fluoro-4-n-propoxybenzoate | 3-Fluoro-4-n-propoxybenzoic acid (from hydrolysis) |

| Amidation with Aniline | N-Phenyl-3-fluoro-4-n-propoxybenzamide | 3-Fluoro-4-n-propoxybenzoic acid (from hydrolysis) |

Spectroscopic and Advanced Analytical Characterization of 3 Fluoro 4 N Propoxybenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For 3-Fluoro-4-n-propoxybenzoyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the n-propoxy group.

The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons and coupling with the fluorine atom. The protons on the aromatic ring are in three different chemical environments. The proton at C5 will be a doublet of doublets due to coupling with the proton at C6 (ortho coupling) and the fluorine at C3 (meta coupling). The proton at C2 will appear as a doublet of doublets due to coupling with the proton at C6 (meta coupling) and the fluorine at C3 (ortho coupling). The proton at C6 will be a doublet of doublets due to coupling with the proton at C5 (ortho coupling) and the proton at C2 (meta coupling).

The n-propoxy group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons deshielded by the adjacent oxygen atom.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 - 8.1 | dd | 1H | Aromatic H (H-2) |

| ~7.8 - 8.0 | dd | 1H | Aromatic H (H-6) |

| ~7.1 - 7.3 | t | 1H | Aromatic H (H-5) |

| ~4.1 - 4.3 | t | 2H | -OCH₂- |

| ~1.8 - 2.0 | m | 2H | -CH₂- |

Note: dd = doublet of doublets, t = triplet, m = multiplet. Chemical shifts are approximate and referenced to TMS.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The presence of a fluorine atom will cause the signals for the carbon atoms in its vicinity to appear as doublets due to ¹³C-¹⁹F coupling. The magnitude of the coupling constant (J-coupling) decreases with the number of bonds separating the carbon and fluorine atoms. libretexts.orgresearchgate.net

The carbonyl carbon of the benzoyl chloride group is expected to have the most downfield chemical shift. libretexts.org The aromatic carbons will appear in the typical aromatic region, with the carbon directly bonded to the fluorine (C-3) showing a large one-bond C-F coupling constant. rsc.org The carbons of the n-propoxy group will appear in the upfield region of the spectrum. youtube.com

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~167 | d | C=O |

| ~160 | d | C-F (C-3) |

| ~155 | s | C-O (C-4) |

| ~132 | d | C-H (C-6) |

| ~125 | s | C-COCl (C-1) |

| ~118 | d | C-H (C-2) |

| ~115 | d | C-H (C-5) |

| ~70 | s | -OCH₂- |

| ~22 | s | -CH₂- |

Note: d = doublet, s = singlet. Chemical shifts are approximate and referenced to TMS.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Shift Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. researchgate.netwikipedia.org The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the propoxy and benzoyl chloride substituents on the aromatic ring. alfa-chemistry.com The signal is expected to be a multiplet due to coupling with the neighboring aromatic protons.

Expected ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: m = multiplet. Chemical shifts are approximate and referenced to CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between the adjacent protons in the n-propoxy chain (-OCH₂-CH₂-CH₃) and between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon signals in the n-propoxy group and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the acid chloride, the aromatic ring, the ether linkage, and the carbon-fluorine bond.

The most prominent peak will be the strong C=O stretching vibration of the acyl chloride, typically found at a high frequency. researchgate.netnist.gov The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the propoxy group will result in a strong absorption, and the C-F stretch will also be present.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1770 - 1800 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretch |

| ~1250 - 1300 | Strong | Aryl-O stretch |

| ~1100 - 1200 | Strong | C-F stretch |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will confirm the molecular weight of this compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoyl chloride derivatives include the loss of the chlorine atom and the cleavage of the bond between the carbonyl group and the aromatic ring. nih.govnih.govcdnsciencepub.com For this compound, characteristic fragments would be expected from the loss of Cl, the propoxy group, and further fragmentation of the aromatic ring. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 216/218 | [M]⁺ (Molecular ion) |

| 181 | [M - Cl]⁺ |

| 157 | [M - C₃H₇O]⁺ |

| 129 | [M - Cl - C₃H₇O]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₀H₁₀ClFO₂, the theoretical elemental composition is a critical benchmark against which experimental results are compared. This comparison confirms the identity of the compound and provides a primary indication of its purity.

The theoretical percentages of carbon (C), hydrogen (H), and other key elements are calculated from the molecular weight of the compound (216.63 g/mol ).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 55.44 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.66 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.36 |

| Fluorine | F | 19.00 | 1 | 19.00 | 8.77 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.77 |

| Total | 216.65 | 100.00 |

Experimental values obtained from elemental analysis of a synthesized batch of this compound should closely align with these theoretical percentages, typically within a ±0.4% deviation, to confirm the correct elemental composition and high purity of the sample.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for identifying and quantifying any impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for the analysis of reactive compounds like acyl chlorides.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC analysis, often coupled with a mass spectrometer (GC-MS), provides detailed information on its purity and can help in the identification of volatile impurities.

Potential impurities that could be detected by GC may include residual starting materials from the synthesis, such as 3-fluoro-4-n-propoxybenzoic acid, or by-products from side reactions. The choice of the GC column is critical, with non-polar or medium-polarity columns often providing good separation for this class of compounds.

Table 2: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

The retention time of the main peak corresponding to this compound under these conditions would be specific, and any other peaks would indicate the presence of impurities. Integration of the peak areas allows for the quantification of the purity level.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of a broad range of organic compounds. For acyl chlorides, which can be sensitive to hydrolysis, reversed-phase HPLC is a common analytical choice.

The analysis would typically reveal a major peak for this compound, and the area of this peak relative to the total area of all peaks provides a measure of the compound's purity. Impurities, such as the corresponding carboxylic acid formed by hydrolysis, would appear as separate peaks with different retention times.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

By employing these advanced analytical methods, a comprehensive profile of this compound can be established, ensuring its identity, purity, and suitability for its intended applications.

Computational and Theoretical Investigations of 3 Fluoro 4 N Propoxybenzoyl Chloride

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 3-Fluoro-4-n-propoxybenzoyl chloride, DFT calculations can elucidate a wide array of properties, from its fundamental electronic structure to its potential behavior in chemical reactions.

Electronic Structure and Molecular Orbital Analysis

The electronic landscape of a molecule dictates its reactivity. In this compound, the interplay between the electron-withdrawing fluorine atom and the acyl chloride group, and the electron-donating n-propoxy group, creates a unique electronic environment. The acyl chloride group is highly electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, rendering the carbonyl carbon a primary site for nucleophilic attack. chemistrystudent.com

Molecular orbital theory provides a deeper understanding of this electronic structure. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In substituted benzoyl derivatives, the HOMO is typically located on the aromatic ring and any electron-donating substituents, while the LUMO is often centered on the benzoyl moiety. ukm.my For this compound, the HOMO is expected to have significant contributions from the n-propoxy group and the benzene (B151609) ring, while the LUMO would be predominantly located on the carbonyl carbon and the adjacent chlorine atom. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are hypothetical values based on trends observed in similar molecules.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, a target for nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | A moderate gap suggesting a balance of stability and reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in structure elucidation. semanticscholar.org The prediction of ¹³C and ¹⁹F NMR spectra is particularly relevant for this compound.

The chemical shift of the carbonyl carbon in acyl chlorides is highly sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov For this compound, the electron-donating n-propoxy group and the electron-withdrawing fluorine atom will have competing effects on the electron density of the carbonyl carbon. DFT calculations can model these subtle electronic perturbations to predict the ¹³C chemical shift. researchgate.netrsc.org

Similarly, ¹⁹F NMR chemical shifts can be accurately predicted using computational methods. researchgate.netnih.govacs.org The position of the fluorine atom on the aromatic ring and the nature of the other substituents significantly influence its chemical shift. These predictions are invaluable for confirming the regiochemistry of synthesis and for structural assignment. nih.gov

Table 2: Predicted NMR Chemical Shifts for Key Atoms in this compound (Note: These are hypothetical values based on trends observed in similar molecules and are relative to standard references.)

| Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| Carbonyl Carbon (¹³C) | 168 - 172 | Electronegativity of Cl and O; electronic effects of ring substituents. |

| Fluorine-bearing Carbon (¹³C) | 155 - 160 (JCF coupling) | Direct attachment of highly electronegative fluorine. |

| Fluorine (¹⁹F) | -110 to -125 | Position on the aromatic ring and electronic nature of other substituents. |

| Propoxy CH₂O- (¹³C) | 68 - 72 | Shielding effect of the ether oxygen. |

Reaction Mechanism Predictions and Transition State Analysis

Acyl chlorides are known for their reactivity towards nucleophiles, typically proceeding through a nucleophilic addition-elimination mechanism. chemistrystudent.comsavemyexams.com Computational studies can map out the potential energy surface for such reactions, identifying intermediates and transition states. acs.orgacs.org

For the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine), DFT calculations can model the initial attack on the carbonyl carbon to form a tetrahedral intermediate. savemyexams.comyoutube.com The subsequent elimination of the chloride ion to yield the final product can also be investigated. youtube.com Transition state analysis allows for the determination of activation energies, providing insights into the reaction kinetics. mdpi.comresearchgate.net This can be particularly useful for understanding how the fluoro and propoxy substituents modulate the reactivity compared to unsubstituted benzoyl chloride. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can offer insights into its conformational flexibility in different solvent environments. nih.govrsc.orgrsc.orgnih.gov

In Silico Reactivity Predictions and Selectivity Profiling

Beyond detailed quantum mechanical calculations, various in silico models can be used to predict the reactivity and selectivity of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate structural descriptors with reactivity. nih.gov For acyl chlorides, descriptors such as the calculated charge on the carbonyl carbon or the LUMO energy can be used to predict their electrophilicity and susceptibility to nucleophilic attack. nih.govresearchgate.net

These predictive models can be used to profile the likely reactivity of this compound towards a range of nucleophiles, offering a rapid screening tool in the context of synthetic chemistry. While these methods are generally less accurate than high-level DFT calculations, they provide a valuable means of assessing trends across a series of related compounds.

Structure-Reactivity Relationships Based on Computational Data

Computational chemistry provides a powerful lens through which the intricate relationship between the molecular structure of this compound and its chemical reactivity can be meticulously examined. Although specific experimental kinetic studies on this exact molecule are not widely published, its reactivity can be inferred and understood through the well-established principles of physical organic chemistry, supported by computational data from analogous substituted benzoyl chlorides. The reactivity of the acyl chloride functional group is predominantly governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the substituents on the aromatic ring.

In this compound, the two substituents, a fluorine atom at the meta-position (position 3) and an n-propoxy group at the para-position (position 4), exert opposing electronic effects.

The 3-Fluoro Substituent: Fluorine is a highly electronegative atom, and when positioned at the meta-position, it primarily exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The 4-n-Propoxy Substituent: The n-propoxy group, an alkoxy group, exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, more significantly, it has a powerful electron-donating resonance effect (+R) because the oxygen's lone pairs can be delocalized into the aromatic π-system. utexas.edu Since the propoxy group is in the para-position, its resonance effect directly influences the carbonyl group. This donation of electron density into the ring tends to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.

Hammett Equation and Substituent Effects

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. libretexts.org

Substituent Constants (σ): Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. utexas.edu

Reaction Constant (ρ): A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (a negative charge builds up in the transition state), which is typical for the nucleophilic acyl substitution of benzoyl chlorides.

The net effect of multiple substituents can often be approximated by the sum of their individual Hammett constants (σ).

Illustrative Data Table of Hammett Constants

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| H | - | 0.00 | Reference |

| NO₂ | para | +0.78 | Strongly Withdrawing |

| F | meta | +0.34 | Inductively Withdrawing |

| Cl | meta | +0.37 | Inductively Withdrawing |

| OCH₃ | para | -0.27 | Resonance Donating |

| O(CH₂)₂CH₃ (n-propoxy) | para | ~ -0.25 (estimated) | Resonance Donating |

| 3-Fluoro, 4-n-propoxy | - | ~ +0.09 (estimated sum) | Slightly Withdrawing |

This table contains estimated values for illustrative purposes based on established substituent effects.

Based on the additive nature of these effects, the combined influence of the 3-fluoro (σ ≈ +0.34) and 4-n-propoxy (σ ≈ -0.25) groups would result in a slightly positive net σ value. This suggests that this compound is likely to be slightly more reactive towards nucleophiles than unsubstituted benzoyl chloride, but significantly less reactive than a derivative with a strongly electron-withdrawing group like a nitro group.

Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are instrumental in visualizing and quantifying the electronic properties that govern reactivity. ukm.myresearchgate.net Key parameters derived from DFT studies include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. For a benzoyl chloride derivative, regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. nih.govdntb.gov.ua In this compound, the most positive potential would be concentrated on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The electron-donating propoxy group would slightly reduce the intensity of this positive potential compared to unsubstituted benzoyl chloride, while the fluoro group would slightly increase it.

Illustrative Table of Calculated Electronic Properties (DFT)

| Compound | Partial Charge on Carbonyl Carbon (qC, arbitrary units) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 4-Methoxybenzoyl chloride | +0.70 | -1.5 | 5.5 | Low |

| Benzoyl chloride | +0.75 | -1.8 | 5.2 | Medium |

| This compound | +0.76 | -1.9 | 5.1 | Medium-High |

| 3-Fluorobenzoyl chloride | +0.80 | -2.1 | 4.9 | High |

| 4-Nitrobenzoyl chloride | +0.85 | -2.5 | 4.5 | Very High |

This is an illustrative table with hypothetical but chemically reasonable values to demonstrate electronic trends.

The computational data, whether derived from semi-empirical methods like the Hammett equation or from first-principles DFT calculations, converge to a consistent picture. The structure of this compound is finely tuned by its two substituents. The activating inductive effect of the meta-fluorine atom slightly outweighs the deactivating resonance effect of the para-propoxy group. This leads to a molecule that is moderately reactive, with the carbonyl carbon being a highly accessible electrophilic center for a wide range of nucleophilic substitution reactions.

Applications of 3 Fluoro 4 N Propoxybenzoyl Chloride As a Building Block in Complex Molecular Synthesis

Precursor for Substituted Aromatic Compounds

The reactivity of the acyl chloride group is central to the utility of 3-fluoro-4-n-propoxybenzoyl chloride. This group can readily undergo nucleophilic acyl substitution, making it an excellent starting point for the synthesis of various substituted aromatic compounds.

Synthesis of Fluorinated Benzoic Acid Derivatives

One of the most direct applications of this compound is in the preparation of other fluorinated benzoic acid derivatives, such as the parent carboxylic acid and its corresponding esters. The acyl chloride is highly susceptible to hydrolysis, reacting with water to yield 3-fluoro-4-n-propoxybenzoic acid. This transformation is a foundational step in many synthetic pathways.

Furthermore, the benzoyl chloride reacts efficiently with a range of alcohols under basic conditions to form esters. This esterification process is crucial for modifying the molecule's solubility, reactivity, and biological activity. For instance, reaction with methanol (B129727) or ethanol (B145695) produces the methyl or ethyl esters, respectively. These derivatives are often used as intermediates in further synthetic elaborations or as the final target molecules in medicinal chemistry research. globalscientificjournal.comresearchgate.net The ability to create a variety of ester and amide derivatives from a single, stable precursor is a significant advantage in combinatorial chemistry and drug discovery. globalscientificjournal.com

Table 1: Synthesis of Benzoic Acid Derivatives

| Starting Material | Reagent | Product | Derivative Class |

|---|---|---|---|

| This compound | H₂O | 3-Fluoro-4-n-propoxybenzoic acid | Carboxylic Acid |

| This compound | CH₃OH, Pyridine (B92270) | Methyl 3-fluoro-4-n-propoxybenzoate | Ester |

| This compound | CH₃CH₂OH, Pyridine | Ethyl 3-fluoro-4-n-propoxybenzoate | Ester |

Introduction of Fluorinated Benzoyl Moieties into Heterocyclic Systems

The incorporation of fluorine atoms into heterocyclic drugs is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com this compound is an effective reagent for introducing the 3-fluoro-4-n-propoxybenzoyl moiety into various heterocyclic scaffolds. This is typically achieved through acylation reactions with nucleophilic nitrogen, oxygen, or sulfur atoms within the heterocyclic ring system.

For example, it can react with the nitrogen atom of amine-containing heterocycles like pyridine or imidazole (B134444) derivatives in a Schotten-Baumann-type reaction to form stable N-acyl products. globalscientificjournal.com This method is fundamental for building the core structures of many biologically active compounds. mdpi.com The presence of both a fluorine atom and a propoxy group on the benzoyl ring can fine-tune the electronic properties and lipophilicity of the resulting molecule, which is critical for its interaction with biological targets. mdpi.com

Scaffold for the Design and Synthesis of Functional Materials

The unique electronic and steric properties conferred by the fluorine and n-propoxy substituents make this compound an attractive building block for advanced functional materials.

Intermediates for Liquid Crystalline Materials

Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to the strong C-F bond, high electronegativity of fluorine, and low polarizability, which can lead to materials with desirable properties like high stability and low viscosity. biointerfaceresearch.combeilstein-journals.org The this compound moiety can be incorporated as a core structural element in the synthesis of calamitic (rod-shaped) liquid crystals.

The synthesis often involves esterification reactions between the benzoyl chloride and various phenolic compounds, which themselves may contain other functional groups or aromatic rings, to create the final mesogenic molecule. The presence of the lateral fluorine atom can influence the molecule's dipole moment and packing behavior, leading to the formation of specific mesophases (e.g., nematic, smectic). biointerfaceresearch.com These properties are crucial for applications in display technologies, where materials with specific dielectric anisotropies are required. beilstein-journals.org

Precursors for Fluorinated Organic Semiconductors and Optoelectronic Materials

The introduction of fluorine atoms into organic molecules is a key strategy for developing high-performance organic semiconductors. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and charge injection/transport properties in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

This compound can be used as a starting material to synthesize more complex conjugated molecules for these applications. By reacting it with other aromatic or heterocyclic building blocks through cross-coupling reactions (after conversion of the acyl chloride to a more suitable functional group) or condensation reactions, researchers can construct polymers and small molecules with tailored optoelectronic properties. The n-propoxy group aids in ensuring solubility in organic solvents, which is critical for solution-based processing of these materials.

Building Blocks for Supramolecular Assemblies and Polymer Chemistry

The reactive nature of the acyl chloride functional group makes this compound a valuable monomer for polymerization reactions. It can undergo polycondensation reactions with diamines to form polyamides or with diols to form polyesters. The resulting polymers will have the fluorinated propoxy-substituted phenyl groups as repeating side chains, which can influence the polymer's thermal stability, solubility, and surface properties.

In supramolecular chemistry, the molecule can be used to functionalize larger scaffolds, such as calixarenes or cyclodextrins. By attaching the 3-fluoro-4-n-propoxybenzoyl group to these macrocycles, researchers can create new host-guest systems with modified recognition properties. The fluorinated aromatic unit can participate in specific non-covalent interactions, such as halogen bonding or dipole-dipole interactions, which are useful in the design of self-assembling systems and molecular sensors. The ability to use this building block to construct polymersomes from block-co-polymers highlights its versatility. ossila.com

Role in the Synthesis of Radiotracers and Labeled Compounds (e.g., potential for ¹⁸F labeling)

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling the non-invasive in vivo imaging of biological processes at the molecular level. A key radionuclide used in PET is fluorine-18 (B77423) (¹⁸F) due to its favorable physical and chemical properties. The synthesis of ¹⁸F-labeled tracers often involves the use of prosthetic groups or building blocks that can be readily labeled with ¹⁸F and then conjugated to a larger molecule of interest.

While direct research on the application of This compound as a building block in the synthesis of ¹⁸F-labeled radiotracers is not extensively documented in publicly available literature, its chemical structure suggests a potential role in this field. The presence of a fluorine atom on the benzoyl ring opens up the possibility of isotopic labeling, where the stable ¹⁹F atom is replaced with the positron-emitting ¹⁸F isotope.

The general strategy for creating ¹⁸F-labeled compounds often involves a late-stage radiofluorination reaction. This approach introduces the ¹⁸F atom in one of the final steps of the synthesis to minimize the impact of the radionuclide's short half-life. The reactivity of the benzoyl chloride group in This compound would allow it to be conjugated to various molecules containing nucleophilic functional groups, such as amines or alcohols, to form stable amide or ester linkages, respectively.

Potential for ¹⁸F Labeling:

The synthesis of an ¹⁸F-labeled version of This compound would likely involve a nucleophilic substitution reaction on an appropriate precursor. For instance, a precursor molecule with a good leaving group (e.g., a nitro or trimethylammonium group) at the 3-position of the benzene (B151609) ring could be reacted with [¹⁸F]fluoride. The resulting ¹⁸F-labeled benzoyl chloride could then be used as a prosthetic group to label a larger biomolecule for PET imaging.

The table below outlines a hypothetical pathway for the utilization of an ¹⁸F-labeled analog of This compound in radiotracer synthesis, based on established radiolabeling principles.

| Step | Description | Reactants | Product |

| 1. Precursor Synthesis | Synthesis of a suitable precursor for radiofluorination. | e.g., 3-Nitro-4-n-propoxybenzoic acid | 3-Nitro-4-n-propoxybenzoyl chloride |

| 2. Radiofluorination | Nucleophilic substitution of the leaving group with [¹⁸F]fluoride. | 3-Nitro-4-n-propoxybenzoyl chloride, [¹⁸F]Fluoride | [¹⁸F]this compound |

| 3. Conjugation | Reaction of the ¹⁸F-labeled building block with a target molecule. | [¹⁸F]this compound, Biomolecule-NH₂ | ¹⁸F-labeled PET Tracer |

While the direct use of This compound for ¹⁸F labeling remains a theoretical application at present, its structural motifs are relevant to the design and synthesis of novel PET tracers. Further research would be required to explore its viability as a building block in this specialized field of medicinal chemistry.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes for 3-Fluoro-4-n-propoxybenzoyl Chloride

The traditional synthesis of acyl chlorides often involves the use of stoichiometric reagents such as thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅), which generate significant amounts of hazardous waste. Future research will likely focus on developing greener and more sustainable methods for the synthesis of this compound. This would start with the sustainable production of its precursor, 3-fluoro-4-n-propoxybenzoic acid.

Key research objectives in this area would include:

Use of Greener Reagents: Investigating catalytic alternatives to traditional chlorinating agents. For example, the use of catalytic amounts of a phosphine (B1218219) or a Vilsmeier-type salt with a benign chlorine source could reduce waste.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water, where applicable. Research into phase-transfer catalysis could also enable reactions in biphasic systems, simplifying product isolation and solvent recycling.

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave or ultrasonic irradiation, to reduce reaction times and energy consumption compared to conventional heating.

A comparative overview of traditional versus potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Methods | Potential Sustainable Methods |

|---|---|---|

| Chlorinating Agent | Stoichiometric SOCl₂, PCl₃, PCl₅ | Catalytic systems, benign chlorine sources |

| Solvents | Chlorinated hydrocarbons, ethers | Ionic liquids, supercritical CO₂, water |

| Byproducts | SO₂, HCl, phosphorus oxides | Recyclable catalysts, minimal waste |

| Energy Input | Conventional heating | Microwave, ultrasound |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. For this compound, research into new catalysts could enhance the efficiency and selectivity of both its synthesis and its subsequent reactions.

Future research in this domain could focus on:

Synthesis of the Precursor Acid: The synthesis of the precursor, 3-fluoro-4-n-propoxybenzoic acid, could be optimized using modern cross-coupling catalysts (e.g., palladium, copper, or nickel-based) for the key C-O bond formation step (etherification).

Amide and Ester Formation: While acyl chlorides are highly reactive, catalysts can still play a role in enhancing selectivity, particularly in reactions with complex, multifunctional molecules. Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) derivatives or N-heterocyclic carbenes (NHCs), could be explored to accelerate acylation reactions under mild conditions.

Atom Economy: The development of catalytic methods that can directly use the corresponding carboxylic acid instead of the acyl chloride for acylation reactions would significantly improve atom economy. This is a major area of research in organic chemistry and could be applied to 3-fluoro-4-n-propoxybenzoic acid.

Integration with Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the way new molecules are discovered and optimized. For this compound, these technologies could be employed to rapidly explore its chemical space and identify new applications.

Potential research directions include:

Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. Flow chemistry offers several advantages over batch synthesis, including improved safety (as hazardous reagents are only mixed in small volumes at any given time), better heat and mass transfer, and the potential for straightforward scaling.

High-Throughput Screening: Automated platforms could be used to react this compound with a large library of nucleophiles (e.g., amines, alcohols, thiols) in parallel. This would allow for the rapid generation of a diverse set of derivatives that could be screened for biological activity or material properties.

Reaction Optimization: Robotic systems can be programmed to perform a large number of experiments to rapidly identify the optimal reaction conditions (e.g., catalyst, solvent, temperature, concentration) for reactions involving this compound.

Investigation of Unique Reactivity Patterns under Extreme Conditions

Studying the reactivity of molecules under extreme conditions can reveal novel reaction pathways and lead to the formation of unique products. The investigation of this compound under such conditions is an unexplored area with potential for interesting discoveries.

Future research could explore its reactivity under:

High Pressure: High-pressure chemistry can accelerate reactions with a negative activation volume, such as cycloadditions or reactions with sterically hindered substrates. It could be used to explore otherwise unfeasible transformations of this compound.

Microwave Irradiation: As mentioned in the context of sustainable synthesis, microwave heating can dramatically reduce reaction times. It would be interesting to systematically study its effect on various reactions of this acyl chloride, such as Friedel-Crafts acylations, to see if it leads to different product distributions compared to conventional heating.

Sonication: Sonochemistry, the use of ultrasound to induce chemical reactions, can promote single-electron transfer (SET) processes by creating localized hot spots through acoustic cavitation. Subjecting this compound to ultrasonic irradiation could potentially lead to novel radical-based reactions.

Advanced Computational Modeling for Precise Property Prediction and Virtual Screening

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. Applying these methods to this compound could provide valuable insights and guide experimental work.

Key areas for computational investigation include:

Electronic Structure Analysis: Using methods like Density Functional Theory (DFT), the electronic properties of the molecule can be modeled. This includes calculating the partial charges on each atom, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations can help to predict the reactivity of the acyl chloride group and the influence of the fluoro and propoxy substituents.

Reaction Mechanism Studies: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a deeper understanding of the reaction mechanism and helping to explain observed selectivity.

Virtual Screening: By calculating key molecular descriptors for a large number of virtual derivatives of this compound, it is possible to build quantitative structure-activity relationship (QSAR) or machine learning models. These models could then be used to predict the properties (e.g., biological activity, toxicity) of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

A summary of the proposed computational research directions and their potential outcomes is provided in Table 2.

Table 2: Computational Research Directions for this compound

| Computational Method | Research Goal | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic properties and reactivity. | Understanding of substituent effects; prediction of reaction sites. |

| Transition State Modeling | Elucidate reaction mechanisms. | Rationalization of product selectivity; design of more efficient reactions. |

| QSAR/Machine Learning | Virtual screening of derivatives. | Prioritization of synthetic targets for specific applications. |

Q & A